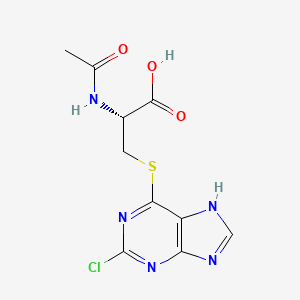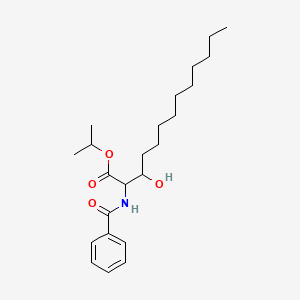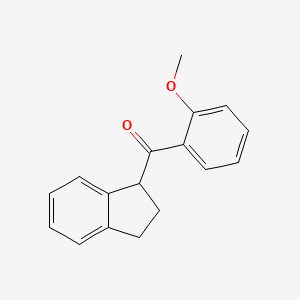
(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of an indane moiety and a methoxyphenyl group attached to a methanone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone typically involves the reaction of 2,3-dihydro-1H-indene with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
化学反応の分析
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or resins.
作用機序
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
- (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(4-methoxyphenyl)methanone
Uniqueness
(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
特性
CAS番号 |
920508-13-0 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
2,3-dihydro-1H-inden-1-yl-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O2/c1-19-16-9-5-4-8-15(16)17(18)14-11-10-12-6-2-3-7-13(12)14/h2-9,14H,10-11H2,1H3 |
InChIキー |
BLBTYJQDOSPXDV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)C2CCC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
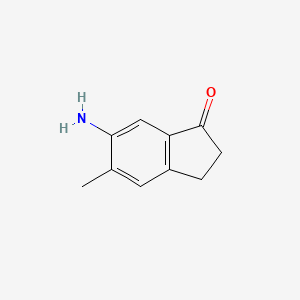
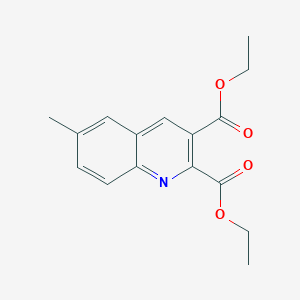
![5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12630955.png)
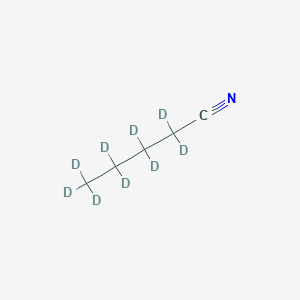
![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)
![(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12630975.png)

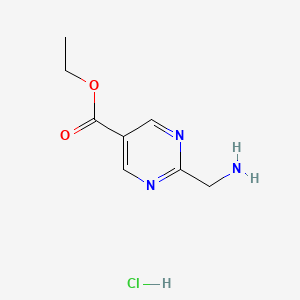

![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
